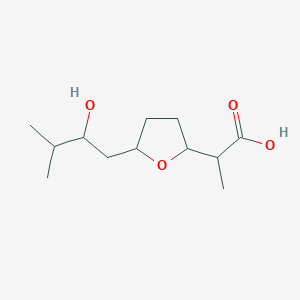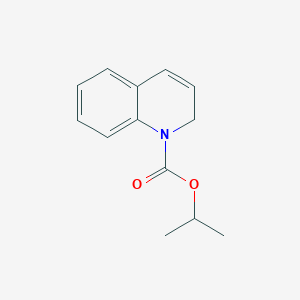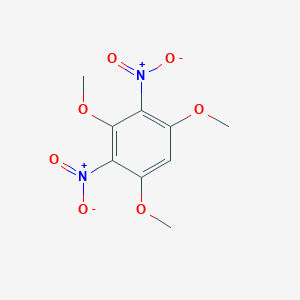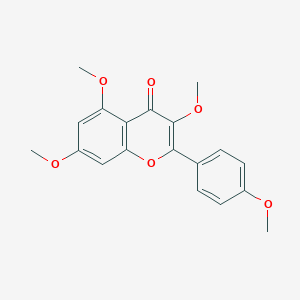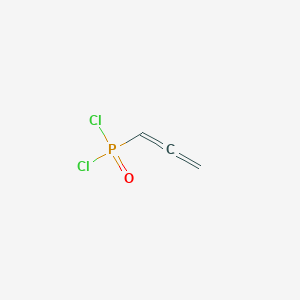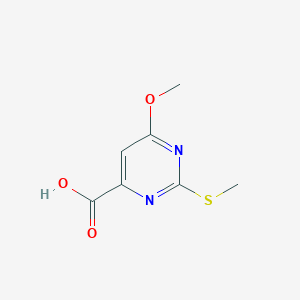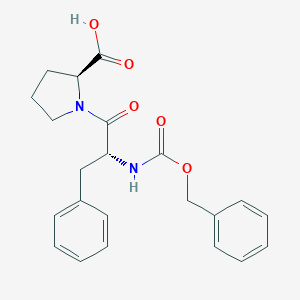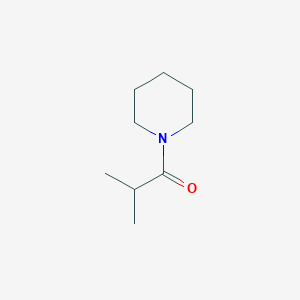
2-Methyl-1-(piperidin-1-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-1-(piperidin-1-yl)propan-1-one, also known as MDPK, is a synthetic compound with a chemical formula of C13H19NO. It is a member of the cathinone family of compounds and is structurally similar to methcathinone. MDPK is a psychoactive substance that has been used for recreational purposes. However, it has also shown potential in scientific research applications.
Wirkmechanismus
2-Methyl-1-(piperidin-1-yl)propan-1-one acts as a monoamine transporter inhibitor, specifically targeting dopamine and norepinephrine transporters. This leads to an increase in the levels of these neurotransmitters in the brain, resulting in a stimulant effect.
Biochemical and Physiological Effects
2-Methyl-1-(piperidin-1-yl)propan-1-one has been shown to increase heart rate, blood pressure, and body temperature. It also causes euphoria, increased energy, and decreased appetite. However, it can also lead to negative effects such as anxiety, paranoia, and agitation.
Vorteile Und Einschränkungen Für Laborexperimente
2-Methyl-1-(piperidin-1-yl)propan-1-one can be useful in studying the effects of cathinone derivatives on the central nervous and cardiovascular systems. However, its use in research is limited due to its potential for abuse and the lack of information on its long-term effects.
Zukünftige Richtungen
Future research could focus on the development of safer and more effective cathinone derivatives for scientific research purposes. Additionally, further studies could investigate the potential therapeutic uses of cathinone derivatives in treating disorders such as attention deficit hyperactivity disorder (ADHD) and depression. However, it is important to continue to monitor the potential for abuse and negative side effects of these compounds.
Synthesemethoden
2-Methyl-1-(piperidin-1-yl)propan-1-one can be synthesized through a multi-step process involving the reaction of 2-bromopropiophenone with piperidine and subsequent reduction of the resulting ketone. The final product can be purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Methyl-1-(piperidin-1-yl)propan-1-one has been used in scientific research as a tool to study the effects of cathinone derivatives on the central nervous system. It has been shown to have stimulant properties and can increase dopamine and norepinephrine levels in the brain. 2-Methyl-1-(piperidin-1-yl)propan-1-one has also been used to study the effects of cathinones on the cardiovascular system.
Eigenschaften
CAS-Nummer |
17201-04-6 |
|---|---|
Produktname |
2-Methyl-1-(piperidin-1-yl)propan-1-one |
Molekularformel |
C9H17NO |
Molekulargewicht |
155.24 g/mol |
IUPAC-Name |
2-methyl-1-piperidin-1-ylpropan-1-one |
InChI |
InChI=1S/C9H17NO/c1-8(2)9(11)10-6-4-3-5-7-10/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
KHGRSURBPFQREH-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCCCC1 |
Kanonische SMILES |
CC(C)C(=O)N1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



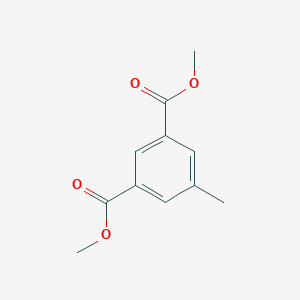

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)

